molecular formula C18H24I3N3O9 B1201711 Ioglunide CAS No. 56562-79-9

Ioglunide

Cat. No. B1201711
CAS RN: 56562-79-9
M. Wt: 807.1 g/mol
InChI Key: ODYPLCHSCOJEIZ-GMYJMXFCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ioglunide is a new nonionic contrast medium that has attracted attention due to its minimal immediate or delayed effect on brain electrical activity in animal studies . It was developed by Guerbet (Aulnay-sous-Bois, France) in 1976 .


Molecular Structure Analysis

The molecular formula of Ioglunide is C18H24I3N3O9 and it has a molecular weight of 807.11 .

Scientific Research Applications

  • Reduced Neurotoxicity in Neuroradiology : Ioglunide is noted for its minimal immediate or delayed effect on brain electrical activity, as demonstrated in both animal and human studies. It has been used effectively in myelographies and cisternographies, with only minor EEG changes observed in a small percentage of subjects. This suggests that Ioglunide represents a significant advancement in patient safety and comfort during radiological procedures (Gonsette & Liesenborghs, 1983).

  • Low Risk of Arachnoiditis : When compared with other contrast media like metrizamide and iocarmate, Ioglunide (and another medium, iopamidol) showed no more arachnoid changes than control animals in a study on monkeys. This indicates a lower risk of arachnoiditis, a serious complication associated with some contrast agents (Haughton & Ho, 1980).

  • Comparative Neurotoxicity Study : A study comparing the neurotoxicity of various contrast media, including Ioglunide, found differences in their effects on electroencephalographic activity and seizure activity in rabbits. This study provides valuable information for choosing the least neurotoxic contrast agent for specific neuroradiological procedures (Caillé, Gioux, Arné, & Paty, 1983).

  • Clinical Use in Myelography : Ioglunide has been mentioned as one of the nonionogenic X-ray contrast agents used for clinical myelography, marking a new stage in the development of X-ray contrast methods (Sviridov, 1988).

Safety And Hazards

Ioglunide appears to represent a marked advance in neuroradiology in providing for the comfort of patients and the safety of the radiological procedures . After 126 myelographies or cisternographies with Ioglunide, routine electroencephalograms (EEG) and brain potential frequency analyses were performed in 109 and 73 patients, respectively. EEG changes were noted in 3.7% of subjects. Moderate meningeal signs were present in 16% of subjects. No severe adverse reactions (psychoorganic syndrome, asterixis, or hallucination) were observed .

properties

IUPAC Name

3-[acetyl(methyl)amino]-N-(2-hydroxyethyl)-2,4,6-triiodo-5-[[(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24I3N3O9/c1-6(27)24(2)13-10(20)8(17(32)22-3-4-25)9(19)12(11(13)21)23-18(33)16(31)15(30)14(29)7(28)5-26/h7,14-16,25-26,28-31H,3-5H2,1-2H3,(H,22,32)(H,23,33)/t7-,14-,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYPLCHSCOJEIZ-GMYJMXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1I)NC(=O)C(C(C(C(CO)O)O)O)O)I)C(=O)NCCO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1I)NC(=O)[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)I)C(=O)NCCO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24I3N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401024027
Record name 3'-((2-Hydroxyethyl)carbamoyl)-2',4',6'-triiodo-5'-(N-methylacetamido)-D-glucoanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

807.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ioglunide

CAS RN

56562-79-9
Record name Ioglunide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056562799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-((2-Hydroxyethyl)carbamoyl)-2',4',6'-triiodo-5'-(N-methylacetamido)-D-glucoanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOGLUNIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4XU46CRKN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ioglunide
Reactant of Route 2
Ioglunide
Reactant of Route 3
Ioglunide
Reactant of Route 4
Ioglunide
Reactant of Route 5
Ioglunide
Reactant of Route 6
Reactant of Route 6
Ioglunide

Citations

For This Compound
33
Citations
RE Gonsette, L Liesenborghs - American Journal of …, 1983 - Am Soc Neuroradiology
… of ioglunide was demonstrated by CT. In at least 70% of our investigated cases, ioglunide came … as a Iyophilyzed powder, we believe ioglunide represents a definite advancement for …
Number of citations: 2 www.ajnr.org
RE Gonsette, L Liesenborgh - Contrast Media in Radiology: Appraisal and …, 1982 - Springer
… After injection of Ioglunide, sporadic slow waves and fast … Ioglunide failed to produce any changes in the 0.5-16 Hz band. In conclusion, the immediate CNS tolerance of Ioglunide is …
Number of citations: 3 link.springer.com
VM Haughton, KC Ho - Radiology, 1980 - pubs.rsna.org
… This study compares two new, nonionic aqueous contrast media, ioglunide and iopamidol, with … Iopamidol, ioglunide, and metrizamide produced no more arachnoid changes than were …
Number of citations: 18 pubs.rsna.org
JM Caille, M Gioux, P Arne… - American journal of …, 1983 - Am Soc Neuroradiology
… and paroxysms revealed higher seizure activity with ioglunide and iopamidol. The study of the … of four contrast agents-metrizamide, ioglunide, iopamidol, and iotrol-using these methods. …
Number of citations: 29 www.ajnr.org
NK Sviridov - Pharmaceutical Chemistry Journal, 1988 - Springer
… ioglunide at an iodine concentration of 280 mg/ml, there was no convulsive effect. In contrast to metrisamlde, ioglunide … monkeys, it was found that ioglunide is slowly transported into the …
Number of citations: 3 link.springer.com
TA Grönneröd, OP Eldevik… - Acta Radiologica …, 1983 - journals.sagepub.com
… In the recent years new contrast media as iopamidol, ioglunide and ioxaglate have been developed. The first two contrast media are non-ionic, while the latter is a monoacid dimer. The …
Number of citations: 10 journals.sagepub.com
M Sovak, R Ranganathan, CW Kerber… - American Journal …, 1983 - Am Soc Neuroradiology
… The first controlled clinical studies indicated the incidence of side effects of iopamidol similar to those of metrizamide [7]; results for MP1 01 3, ioglunide, and iohexol are not yet available…
Number of citations: 18 www.ajnr.org
RE Gonsette, L Liesenborghs - Investigative radiology, 1985 - journals.lww.com
… the exceptional tolerance of ioglunide." However, ioglunide solutions are unstable and must … The immediate and delayed neurotoxicity of iohexol is similar to that of ioglunide. Therefore, …
Number of citations: 14 journals.lww.com
P Maly, T Almén, K Golman, H Olivecrona - Neuroradiology, 1984 - Springer
Equimolar doses of iohexol and metrizamide (0.48 mmol/kg body weight = 185 mg I/kg), administered in solutions iso- and hyperosmolar to the CSF, were injected subarachnoidally into …
Number of citations: 14 link.springer.com
P Maly, T Bach-Gansmo… - American journal of …, 1988 - Am Soc Neuroradiology
… Animal experiments have demonstrated a significantly lower epileptogenic effect of subarachnoid injection of non ionic contrast media developed after metrizamide, such as ioglunide [2…
Number of citations: 29 www.ajnr.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.